molecular formula C18H16BrN3O4S B15054584 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B15054584
M. Wt: 450.3 g/mol
InChI Key: WCDIUDYWERJURA-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced oxadiazole derivatives or debrominated phenyl rings.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Biological Probes: The compound can be used to study biological processes due to its ability to interact with specific biomolecules.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Sensors: The compound can be used in the development of sensors due to its ability to undergo specific chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, while the thioether linkage can undergo redox reactions, influencing the compound’s activity. The bromophenyl group can participate in halogen bonding, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

The presence of the bromine atom in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide distinguishes it from similar compounds. This bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s activity in various applications.

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H16BrN3O4S/c1-24-11-7-8-15(25-2)14(9-11)20-16(23)10-27-18-22-21-17(26-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

WCDIUDYWERJURA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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